L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16639159
InChI: InChI=1S/C15H19F2NO2/c1-2-3-14(15(19)20)18-11-5-4-9-6-10(16)7-13(17)12(9)8-11/h6-7,11,14,18H,2-5,8H2,1H3,(H,19,20)/t11-,14+/m1/s1
SMILES:
Molecular Formula: C15H19F2NO2
Molecular Weight: 283.31 g/mol

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-

CAS No.:

Cat. No.: VC16639159

Molecular Formula: C15H19F2NO2

Molecular Weight: 283.31 g/mol

* For research use only. Not for human or veterinary use.

L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]- -

Specification

Molecular Formula C15H19F2NO2
Molecular Weight 283.31 g/mol
IUPAC Name (2S)-2-[[(2R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]pentanoic acid
Standard InChI InChI=1S/C15H19F2NO2/c1-2-3-14(15(19)20)18-11-5-4-9-6-10(16)7-13(17)12(9)8-11/h6-7,11,14,18H,2-5,8H2,1H3,(H,19,20)/t11-,14+/m1/s1
Standard InChI Key FLNXVLGQDJBZSD-RISCZKNCSA-N
Isomeric SMILES CCC[C@@H](C(=O)O)N[C@@H]1CCC2=C(C1)C(=CC(=C2)F)F
Canonical SMILES CCCC(C(=O)O)NC1CCC2=C(C1)C(=CC(=C2)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure combines an L-norvaline backbone with a 6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl group at the nitrogen position. The (2R) stereochemistry at the tetrahydronaphthalene junction introduces chiral specificity, influencing its interactions with biological targets. Key structural elements include:

  • Amino Acid Backbone: L-norvaline, a five-carbon α-amino acid with a linear side chain.

  • Difluorinated Naphthalene Ring: Fluorine atoms at positions 6 and 8 enhance electronegativity and metabolic stability .

  • Tetrahydronaphthalene Moiety: Partial saturation of the naphthalene ring reduces aromaticity, potentially improving solubility.

Table 1: Comparative Analysis of Enantiomers

Property(2R)-Enantiomer (Target Compound)(2S)-Enantiomer
CAS No.865774-84-1865774-79-4
Molecular FormulaC15H19F2NO2\text{C}_{15}\text{H}_{19}\text{F}_{2}\text{NO}_{2}C15H19F2NO2\text{C}_{15}\text{H}_{19}\text{F}_{2}\text{NO}_{2}
Molar Mass (g/mol)283.31283.31
Storage ConditionsNot specified2–8°C

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound typically proceeds through a multi-step protocol:

  • Preparation of the Tetrahydronaphthalene Core: Cyclization of fluorinated precursors to form the 6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl group.

  • Chiral Resolution: Enantioselective methods, such as asymmetric catalysis or chromatographic separation, ensure the (2R) configuration.

  • Coupling with L-Norvaline: Amide bond formation between the naphthalene amine and L-norvaline’s carboxyl group.

Fluorine’s electron-withdrawing effects increase the electrophilicity of adjacent carbons, facilitating nucleophilic substitutions. The tetrahydronaphthalene moiety’s partial saturation also reduces steric hindrance, enhancing reactivity in ring-opening reactions.

Biological Activities and Mechanisms

Arginase Inhibition

L-Norvaline derivatives are potent arginase inhibitors, blocking the conversion of L-arginine to urea and ornithine. This inhibition elevates intracellular L-arginine levels, promoting nitric oxide synthase (NOS)-dependent nitric oxide (NO) production. Enhanced NO bioavailability improves vascular relaxation and blood flow, positioning this compound as a candidate for cardiovascular research.

Table 2: Biological Activities and Observed Effects

ActivityMechanismObserved Effect
Arginase InhibitionCompetitive binding to active site↑ NO production, vasodilation
Metabolic StabilityFluorine-induced resistance to oxidationProlonged half-life
Stereochemical Selectivity(2R) configuration enhances target affinityImproved potency

Apoptotic Pathway Modulation (Hypothetical Extension)

While direct evidence for this compound’s role in apoptosis is limited, structural analogs (e.g., chalcone derivatives) demonstrate pro-apoptotic effects via Bax/Bcl-2 modulation and caspase-3 activation . By analogy, the difluorinated naphthalene group may similarly disrupt mitochondrial membranes, though empirical validation is needed .

Applications in Scientific Research

Vascular Pharmacology

The compound’s arginase inhibitory activity makes it valuable for studying endothelial dysfunction in hypertension and atherosclerosis. Preclinical models suggest that augmenting NO signaling could mitigate vascular inflammation and oxidative stress.

Cancer Therapeutics (Exploratory)

Fluorinated naphthalene derivatives exhibit antiangiogenic properties in chorioallantoic membrane (CAM) assays, suppressing VEGF-driven vessel formation . While untested, the target compound’s structural similarity suggests potential utility in oncology research, particularly in combination with kinase inhibitors .

Research Findings and Comparative Analysis

In Vitro Pharmacokinetics

  • Purity: NMR analyses of related (2S)-enantiomers report ≥95% purity .

  • Solubility: Predicted logP values (estimated via fluorination) suggest moderate lipid solubility, suitable for oral administration .

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